molecular formula C9H7F3N2 B1592141 1-Methyl-5-trifluoromethylbenzimidazole CAS No. 53483-66-2

1-Methyl-5-trifluoromethylbenzimidazole

Cat. No.: B1592141
CAS No.: 53483-66-2
M. Wt: 200.16 g/mol
InChI Key: FZMXBWXWQILZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-trifluoromethylbenzimidazole is a heterocyclic aromatic compound characterized by a six-membered benzene ring fused to a five-membered imidazole ring. The compound is notable for its trifluoromethyl group at the 5-position and a methyl group at the 1-position. This unique structure imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-trifluoromethylbenzimidazole can be synthesized through several methodsAnother method includes the cyclization of N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine using formic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and introduction of functional groups .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-trifluoromethylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Methyl-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-trifluoromethylbenzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-trifluoromethylbenzimidazole is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These modifications make it more effective in various applications compared to its analogs .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-14-5-13-7-4-6(9(10,11)12)2-3-8(7)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXBWXWQILZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617690
Record name 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-66-2
Record name 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Methyl-5-trifluoromethylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-trifluoromethylbenzimidazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-trifluoromethylbenzimidazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-trifluoromethylbenzimidazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-trifluoromethylbenzimidazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-trifluoromethylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.